Octahydroisoindole

Description

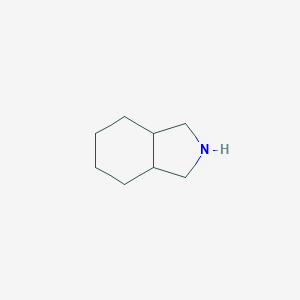

Structure

3D Structure

Properties

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSNARDHJFFSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944456 | |

| Record name | Octahydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21850-12-4 | |

| Record name | Octahydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydroisoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of octahydroisoindole

An In-depth Technical Guide on the Physicochemical Properties of Octahydroisoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a saturated bicyclic heterocyclic amine with the molecular formula C8H15N.[1][2][3] It serves as a crucial structural motif and a versatile building block in the synthesis of a wide range of biologically active compounds and pharmaceutical intermediates.[2][4] Its rigid conformational structure is of significant interest in medicinal chemistry for the design of novel therapeutics. A thorough understanding of its physicochemical properties is fundamental for its application in chemical synthesis, formulation development, and pharmacokinetic studies. This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Properties

The , primarily focusing on the cis-isomer for which more data is available, are summarized in the table below. These parameters are critical for predicting the behavior of the molecule in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C8H15N | [1][2][3] |

| Molecular Weight | 125.21 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow solid or liquid | [1][2][5] |

| Melting Point | 75-80 °C | [1][5] |

| Boiling Point | 189-190.2 °C at 760 mmHg 90 °C at 14 Torr | [1][5][6] [7][8] |

| Density | 0.915 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Solubility | Soluble in methanol, ethanol, acetone, and dimethyl sulfoxide. Limited solubility in water. | [1][2][4] |

| pKa (Predicted) | 11.53 ± 0.20 | [1][5][7] |

| LogP | 1.91 | [5][6] |

| Flash Point | 62.1 °C | [5][6] |

| Refractive Index | 1.4910 to 1.4950 | [1][5] |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination

-

Apparatus: Digital melting point apparatus or Thiele tube.

-

Procedure:

-

A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample becomes a clear liquid.[5]

-

The procedure is repeated two to three times to ensure reproducibility, and the average value is reported.[5]

-

Solubility Determination (Equilibrium Shake-Flask Method)

-

Apparatus: Analytical balance, vials with screw caps, thermostatically controlled shaker, filtration device (e.g., 0.22 µm syringe filter), and a suitable analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, buffered solutions) in a sealed vial.[4][5]

-

The vials are placed in a shaker and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The resulting suspension is allowed to stand, and the undissolved solid is removed by filtration or centrifugation.[4]

-

The concentration of the dissolved this compound in the clear supernatant or filtrate is quantified using a pre-calibrated analytical method.

-

Solubility is expressed in units such as mg/mL or mol/L.[5]

-

pKa Determination (Potentiometric Titration)

The basicity of an amine is quantified by the pKa of its conjugate acid.[9]

-

Apparatus: Calibrated pH meter, autoburette or precision burette, and a temperature-controlled titration vessel.

-

Procedure:

-

A precisely weighed amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.[5]

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[5][10]

-

The pH of the solution is monitored and recorded after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated.[5]

-

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[11]

-

Apparatus: Vials, shaker, centrifuge, and an analytical instrument (e.g., HPLC, NMR) for concentration determination.

-

Procedure:

-

n-Octanol and water (or a suitable buffer like PBS at pH 7.4) are pre-saturated with each other.[12][13]

-

A known amount of this compound is dissolved in one of the phases.

-

The two phases are combined in a vial in a defined ratio (e.g., 1:1), shaken vigorously for a set period to facilitate partitioning, and then left to separate.[12][14]

-

The mixture is centrifuged to ensure complete separation of the two layers.

-

The concentration of the compound in each phase is determined using a suitable analytical method.[12][13]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[11]

-

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the comprehensive physicochemical characterization of a chemical entity like this compound.

References

- 1. cis-Octahydro-isoindole [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H15N | CID 409979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | CAS#:21850-12-4 | Chemsrc [chemsrc.com]

- 7. cis-Octahydro-isoindole CAS#: 21850-12-4 [m.chemicalbook.com]

- 8. 错误页 [amp.chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. connectsci.au [connectsci.au]

The Emerging Therapeutic Potential of Octahydroisoindole Derivatives: A Technical Guide to Biological Activity and Future Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The octahydroisoindole scaffold, a saturated bicyclic heterocyclic system, represents a promising and relatively underexplored area in medicinal chemistry. Its three-dimensional structure and conformational flexibility offer a unique framework for the design of novel therapeutic agents. While the parent isoindole and its oxidized derivatives, such as isoindoline-1,3-diones, have been extensively studied and are present in several approved drugs, the biological activities of novel this compound derivatives are an emerging field of interest. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these and closely related compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways.

I. Synthetic Approaches to Isoindole and this compound Scaffolds

The synthesis of isoindole and its saturated this compound derivatives can be achieved through various synthetic routes. A common strategy involves the Diels-Alder reaction, which allows for the construction of the bicyclic core with stereochemical control.

II. Biological Activities of Novel this compound and Related Derivatives

While research specifically focused on novel this compound derivatives is still in its early stages, studies on structurally related isoindole and isoindoline-1,3-dione compounds have revealed a broad spectrum of biological activities. These findings provide a strong rationale for the exploration of the this compound scaffold as a source of new therapeutic agents.

A. Anticancer Activity

Several novel isoindole and isoindoline-1,3(2H)-dione derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of Novel Isoindole and Isoindoline-1,3(2H)-dione Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Isoindole Derivative 8a | A549 (Lung) | Lower than on healthy cells | [1] |

| Isoindole Derivative 8b | A549 (Lung) | Lower than on healthy cells | [1] |

| Isoindole-1,3(2H)-dione 13 | Caco-2 (Colon) | More active than cisplatin | [2] |

| Isoindole-1,3(2H)-dione 16 | Caco-2 (Colon) | More active than cisplatin | [2] |

| Isoindole-1,3(2H)-dione 13 | MCF-7 (Breast) | More active than cisplatin | [2] |

| Isoindole-1,3(2H)-dione 16 | MCF-7 (Breast) | More active than cisplatin | [2] |

| Quinoline-Indole 9b | MGC-803 (Gastric) | 0.58 | [3] |

| Quinoline-Indole 9b | HCT-116 (Colon) | 0.68 | [3] |

| Quinoline-Indole 9b | Kyse450 (Esophageal) | 0.59 | [3] |

| Indole-isoxazole 5a | HepG2 (Liver) | < 3.8 | [1] |

| Indole-isoxazole 5r | HepG2 (Liver) | < 3.8 | [1] |

| Indole-isoxazole 5t | HepG2 (Liver) | < 3.8 | [1] |

| 28-indole-betulin derivative | MCF-7 (Breast) | Arrested cells in G1 phase | [4] |

The mechanism of action for some of these compounds involves the induction of apoptosis.

B. Antimicrobial and Antifungal Activity

Novel isoindole and related heterocyclic compounds have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms.

Table 2: Antimicrobial and Antifungal Activity of Novel Heterocyclic Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole Derivative 3 | Escherichia coli | 0.25 | [5] |

| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 | [5] |

| Pyrazole Derivative 2 | Aspergillus niger | 1 | [5] |

| Indole-Triazole 3d | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [6] |

| Thiophene Derivative 7a | Candida krusei | 0.25 | [5] |

| Thiophene Derivative 7a | Candida glabrata | 0.5 | [5] |

C. Enzyme Inhibitory Activity

The isoindole scaffold is a key feature in molecules designed to inhibit various enzymes, suggesting that this compound derivatives could also be potent enzyme inhibitors.

Table 3: Enzyme Inhibitory Activity of Isoindole and Related Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Isoindoline-1,3-dione Derivative I | Acetylcholinesterase (AChE) | 1.12 | [7] |

| Isoindoline-1,3-dione Derivative III | Butyrylcholinesterase (BuChE) | 21.24 | [7] |

| N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 | [8] |

| Phar-95239 | Cyclooxygenase-2 (COX-2) | 0.82 | [8] |

| 1-oxo-1,2,3,4-tetrahydroisoquinoline (R)-10a | I(f) currents | 0.32 | [9] |

III. Experimental Protocols

A. General Procedure for Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the test compounds and incubated for 48 or 72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

B. General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: The standardized inoculum is added to each well containing the diluted compounds.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

C. General Procedure for Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

-

Assay Preparation: The assay is performed in a 96-well plate. The reaction mixture typically contains the enzyme (AChE), the substrate (acetylthiocholine iodide), and a chromogenic reagent (DTNB).

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the this compound derivative for a specific period.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Kinetic Measurement: The change in absorbance over time is monitored using a microplate reader at a specific wavelength.

-

IC50 Calculation: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.

IV. Future Perspectives

The diverse biological activities observed for isoindole and isoindoline-1,3-dione derivatives strongly suggest that the this compound scaffold is a rich source for the discovery of novel drug candidates. Future research should focus on the synthesis and screening of a wider range of substituted this compound derivatives to explore their full therapeutic potential. Key areas for investigation include:

-

Anticancer agents: Exploring modifications to enhance cytotoxicity and selectivity for cancer cells.

-

Antimicrobial agents: Developing derivatives with potent activity against drug-resistant bacteria and fungi.

-

Neuroprotective agents: Investigating the potential of these compounds to treat neurodegenerative diseases by targeting enzymes such as cholinesterases.

The development of efficient and stereoselective synthetic methods will be crucial for accessing a diverse library of this compound derivatives for biological evaluation. In silico modeling and structure-activity relationship (SAR) studies will further guide the design of more potent and selective compounds. The this compound scaffold holds considerable promise for the development of the next generation of therapeutics.

References

- 1. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro antimicrobial activities of new (cyano-NNO-azoxy)pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytoprotective and Neurotrophic Effects of Octadecaneuropeptide (ODN) in in vitro and in vivo Models of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and pharmacological evaluation of 1-oxo-2-(3-piperidyl)-1,2,3,4- tetrahydroisoquinolines and related analogues as a new class of specific bradycardic agents possessing I(f) channel inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Octahydroisoindole: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The search for novel therapeutic agents is a cornerstone of medicinal chemistry, with scaffold-based drug design emerging as a highly effective strategy. Within this paradigm, "privileged scaffolds" — molecular frameworks capable of binding to multiple, diverse biological targets — offer a significant advantage, providing validated starting points for rapid lead generation. The cis-octahydro-1H-isoindole core has garnered attention as such a scaffold. Its rigid, three-dimensional bicyclic structure provides a unique conformational constraint, allowing for the precise spatial orientation of substituents to interact with a variety of biological macromolecules.[1]

This technical guide provides a comprehensive overview of the cis-octahydro-1H-isoindole scaffold, detailing its synthesis, therapeutic potential, and the experimental protocols necessary for its evaluation. While publicly available data on derivatives of the fully saturated core is still emerging, the extensive pharmacological activities of related isoindoline and isoindoline-1,3-dione analogs provide a strong rationale for its exploration.[1][2] This document will focus on its application in developing modulators for key therapeutic targets in the central nervous system (CNS), including dopamine and sigma receptors, as well as its potential in addressing neurodegenerative diseases through cholinesterase inhibition.

The cis-Octahydro-1H-isoindole Scaffold

The cis-octahydro-1H-isoindole (also known as cis-8-Azabicyclo[4.3.0]nonane) is a saturated bicyclic amine characterized by a fused cyclopentane and piperidine ring system.[3][4] The "cis" configuration refers to the stereochemistry at the bridgehead carbons (3a and 7a), where the hydrogen atoms reside on the same face of the ring system.[3] This fusion imparts a rigid, well-defined three-dimensional geometry, a critical feature for a privileged scaffold.

Key Attributes:

-

Structural Rigidity: The fused ring system limits conformational flexibility, reducing the entropic penalty upon binding to a target and often leading to higher affinity interactions.

-

Three-Dimensional Diversity: The scaffold allows for substituent vectors in multiple directions, enabling the creation of libraries with broad spatial coverage to target diverse protein binding pockets.

-

Synthetic Tractability: The core can be synthesized through established methods, and the secondary amine provides a convenient handle for a wide range of chemical modifications.[3]

-

Favorable Physicochemical Properties: The saturated nature of the scaffold generally imparts drug-like properties, including improved solubility and metabolic stability compared to aromatic counterparts.

Synthetic Strategy and Experimental Protocols

The cis-octahydro-1H-isoindole scaffold is accessible through several synthetic routes. A common and effective method involves the catalytic hydrogenation of a phthalimide precursor.[3]

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and derivatization of the cis-octahydro-1H-isoindole core.

Experimental Protocol: Synthesis of cis-Octahydro-1H-isoindole Hydrochloride[3]

This protocol describes a general method for the synthesis of the core scaffold via catalytic hydrogenation.

Materials:

-

cis-1,2,3,6-Tetrahydrophthalimide

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Celite

-

Hydrochloric acid (HCl) solution (e.g., in diethyl ether or isopropanol)

-

High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel, suspend cis-1,2,3,6-tetrahydrophthalimide and a catalytic amount of 10% Pd/C in ethanol.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove air. Pressurize the vessel with hydrogen (typically 50-100 psi, but conditions may vary) and heat to the desired temperature (e.g., 50-70 °C).

-

Reaction Monitoring: Stir the reaction mixture vigorously. The reaction is monitored by the cessation of hydrogen uptake. This may take several hours to overnight.

-

Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas in a fume hood.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude cis-octahydro-1H-isoindole as a free base.

-

Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., diethyl ether). Slowly add a solution of hydrochloric acid while stirring. The hydrochloride salt will precipitate from the solution.

-

Purification: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure cis-octahydro-1H-isoindole hydrochloride.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, MS, and elemental analysis.

Applications in Drug Discovery: Key Biological Targets

The rigid octahydroisoindole scaffold is a promising starting point for ligands targeting various receptors and enzymes, particularly within the CNS.

Dopamine D₂ Receptor Modulators

The dopamine D₂ receptor, a G-protein coupled receptor (GPCR), is a primary target for antipsychotic medications used to treat schizophrenia and other psychiatric disorders.[1][2] D₂ antagonists block the downstream signaling initiated by dopamine.

Signaling Pathway of the Dopamine D₂ Receptor:

Activation of the D₂ receptor by dopamine initiates a signaling cascade through the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of Protein Kinase A (PKA) activity.

Quantitative Data for Dopamine Receptor Ligands:

While specific data for simple this compound derivatives as D₂ antagonists is limited, the related compound Sumanirole (PNU-95666E) highlights the potential of similar heterocyclic structures to achieve high D₂ receptor affinity and selectivity, albeit as an agonist.[5][6][7]

| Compound ID | Target | Activity Type | Value | Reference |

| Sumanirole (PNU-95666E) | Dopamine D₂ | EC₅₀ | 17 - 75 nM | [5] |

| Sumanirole (PNU-95666E) | Dopamine D₂ | Kᵢ | ~5 nM (Implied) | [5][6] |

Sigma Receptor Ligands

Sigma receptors (σ₁ and σ₂) are unique intracellular chaperone proteins primarily located at the endoplasmic reticulum.[8] They are implicated in a wide range of CNS disorders, including neuropathic pain, psychosis, and drug addiction, making them attractive therapeutic targets.[9][10]

Quantitative Data for Sigma Receptor Ligands:

Several small molecules have been identified as potent sigma receptor ligands. The data below for selective antagonists demonstrates the high affinity achievable for these targets.

| Compound ID | Target | Activity Type | Value (Kᵢ, nM) | Selectivity (σ₂/σ₁) | Reference |

| CM304 | σ₁ | Kᵢ | 0.684 | 567 | [11] |

| CM398 | σ₂ | Kᵢ | 4.50 | 0.003 | [11] |

| E-5842 | σ₁ | Kᵢ | 4 | 55 | [9][10] |

| MS-377 | σ₁ | Kᵢ | 73 | 94.5 | [9][10] |

| (+)-Pentazocine | σ₁ | Kᵢ | 1.1 - 3 nM | >450x vs σ₂ | [8][12] |

| Haloperidol | σ₁/σ₂ | Kᵢ | ~1-10 nM | Non-selective | [8] |

Cholinesterase Inhibitors

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease. Derivatives of the related isoindoline-1,3-dione scaffold have shown promising inhibitory activity against these enzymes.

Quantitative Data for Isoindoline-1,3-dione based Cholinesterase Inhibitors:

| Compound Class/ID | Target | Activity (IC₅₀, µM) | Reference |

| Phenylpiperazine Derivative (I) | AChE | 1.12 | [13] |

| Diphenylmethyl Derivative (III) | BuChE | 21.24 | [13] |

| Phenylpiperazine Derivative (II) | BuChE | 21.71 | [13] |

| Morpholine Derivative (V) | AChE | 16.20 | [13] |

Key Experimental Protocols

Protocol: Dopamine D₂ Receptor Radioligand Binding Assay[14]

This protocol determines the binding affinity (Kᵢ) of a test compound for the D₂ receptor.

Materials:

-

Membrane Source: HEK293 cells stably expressing human D₂ receptors.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Radioligand: [³H]-Spiperone (a D₂ antagonist).

-

Non-specific Control: 10 µM (+)-Butaclamol.

-

Test Compounds: Serial dilutions of this compound derivatives.

-

Apparatus: 96-well plates, glass fiber filters, scintillation counter.

Procedure:

-

Membrane Preparation: Culture and harvest D₂-expressing HEK293 cells. Homogenize cells in ice-cold buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in assay buffer and determine protein concentration.

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add 50 µL assay buffer, 50 µL [³H]-Spiperone (at a concentration near its Kₔ), and 100 µL of membrane preparation.

-

Non-specific Binding Wells: Add 50 µL of 10 µM (+)-Butaclamol, 50 µL [³H]-Spiperone, and 100 µL of membrane preparation.

-

Test Compound Wells: Add 50 µL of the test compound at various concentrations, 50 µL [³H]-Spiperone, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

-

Protocol: Sigma-1 (σ₁) Receptor Radioligand Binding Assay[12][15]

This protocol determines the binding affinity (Kᵢ) of a test compound for the σ₁ receptor.

Materials:

-

Membrane Source: Guinea pig liver membranes (high source of σ₁ receptors).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]-(+)-Pentazocine (a selective σ₁ ligand).

-

Non-specific Control: 10 µM Haloperidol.

-

Test Compounds: Serial dilutions of this compound derivatives.

-

Apparatus: 96-well plates, glass fiber filters, scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen guinea pig liver in ice-cold Tris-HCl buffer. Perform centrifugation steps to isolate a membrane pellet. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup (in a 96-well plate):

-

To each well, add assay buffer, the appropriate concentration of test compound (or haloperidol for non-specific binding, or buffer for total binding), the radioligand [³H]-(+)-Pentazocine, and the membrane homogenate.

-

-

Incubation: Incubate the plate at 37°C for 90 minutes.[12]

-

Harvesting: Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethylenimine to reduce non-specific filter binding). Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Perform data analysis as described in the D₂ receptor binding assay protocol (Section 5.1) to determine IC₅₀ and Kᵢ values.

Conclusion and Future Outlook

The cis-octahydro-1H-isoindole scaffold represents a compelling and versatile starting point for the discovery of novel therapeutics. Its rigid, three-dimensional structure embodies the key characteristics of a privileged scaffold, making it suitable for targeting a wide array of proteins, especially within the central nervous system. While the full potential of this specific saturated core is still being unlocked, the significant biological activities observed in closely related analogs targeting dopamine receptors, sigma receptors, and cholinesterases strongly support its continued exploration.

Future research should focus on the synthesis and evaluation of diverse libraries based on the cis-octahydro-1H-isoindole core. By systematically exploring the structure-activity relationships of substituents at the secondary amine, researchers can optimize potency, selectivity, and pharmacokinetic properties for specific targets of interest. The detailed experimental protocols provided herein offer a robust framework for such investigations. Ultimately, the strategic application of the this compound scaffold holds considerable promise for accelerating the development of next-generation therapies for complex diseases.

References

- 1. pnas.org [pnas.org]

- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Octahydro-1H-isoindole hydrochloride | 6949-87-7 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Bivalent Ligands Based on the Sumanirole Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sumanirole - Wikipedia [en.wikipedia.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Octahydroisoindole Derivatives in Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The octahydroisoindole scaffold represents a promising privileged structure in the design and development of novel therapeutics for a range of Central Nervous System (CNS) disorders. Its rigid, bicyclic nature provides a three-dimensional framework that can be strategically modified to achieve high affinity and selectivity for various CNS targets. This technical guide synthesizes the current understanding of the mechanism of action of this compound derivatives, drawing upon data from structurally related compounds to elucidate their potential therapeutic applications in neurodegenerative and psychiatric conditions. This document provides an in-depth overview of their pharmacological targets, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols.

Introduction: The this compound Scaffold in CNS Drug Discovery

The quest for novel, effective, and safe treatments for CNS disorders remains a paramount challenge in modern medicine. Heterocyclic compounds form the backbone of many successful CNS drugs, and among these, the this compound moiety has emerged as a structure of significant interest. Its conformational rigidity is a key attribute, as it can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[1] Derivatives of the broader isoindole and indole classes have demonstrated a wide array of pharmacological activities, including neuroprotective, antipsychotic, and antidepressant effects, by modulating key neurotransmitter systems.[2][3] This guide will focus on the potential mechanisms through which this compound-based compounds may exert their therapeutic effects in CNS disorders such as schizophrenia, Parkinson's disease, and Alzheimer's disease.

Putative Mechanisms of Action and Key Molecular Targets

Based on the pharmacological profiles of structurally analogous compounds, this compound derivatives are hypothesized to interact with several key CNS receptors. The primary targets of interest include dopamine, serotonin, and sigma receptors, all of which are critically involved in the pathophysiology of various CNS disorders.

Dopaminergic System Modulation

The dopaminergic system is a crucial target for the treatment of psychosis, particularly schizophrenia, and movement disorders like Parkinson's disease.[4][5] Antipsychotic efficacy is often linked to the blockade of dopamine D2 receptors, while D3 receptor antagonism is also being explored for its potential to address negative symptoms and cognitive deficits in schizophrenia.[6][7] Conversely, D1 receptor agonists are being investigated for their potential in treating the motor symptoms of Parkinson's disease.[4]

Structurally related compounds to octahydroisoindoles, such as certain tetrahydroisoquinoline and octahydrobenzo[h]isoquinoline derivatives, have shown significant affinity for dopamine receptor subtypes.[4][8] This suggests that the this compound scaffold can be functionalized to yield potent and selective dopamine receptor ligands.

Serotonergic System Modulation

The serotonin system is implicated in a wide range of neuropsychiatric conditions, including depression, anxiety, and the cognitive and negative symptoms of schizophrenia.[9] Serotonin receptors, particularly the 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 subtypes, are important targets for novel CNS therapies.[10][11] For instance, 5-HT2A receptor antagonism is a key feature of many atypical antipsychotics, contributing to their improved side-effect profile compared to older drugs.[9] Ligands targeting 5-HT6 and 5-HT7 receptors are under investigation for their potential to improve cognition and mood.[10][12] The indole nucleus, a core component of serotonin itself, is a common feature in many serotonergic ligands, suggesting that indole-related structures like this compound are well-suited for targeting this system.[13]

Sigma Receptor Modulation and Neuroprotection

Sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperones that play a significant role in neuroprotection, neuroplasticity, and the modulation of various neurotransmitter systems.[14][15] Ligands that bind to sigma receptors have shown therapeutic potential in preclinical models of neurodegenerative diseases, stroke, and psychiatric disorders.[2][16] The neuroprotective effects of sigma receptor ligands are thought to be mediated, in part, by the attenuation of oxidative stress and the regulation of calcium homeostasis.[3][17] Given the neuroprotective potential of various indole derivatives, the sigma receptors represent a compelling target for the this compound class of compounds.[3][18][19]

Quantitative Data on Receptor Binding Affinities

While specific data for a broad range of this compound derivatives are not yet widely available in the public domain, the following tables summarize the binding affinities (Ki values) of structurally related compounds for key CNS receptors. This data provides a valuable framework for understanding the potential target engagement of novel this compound-based molecules.

Table 1: Binding Affinities of Tetrahydroisoquinoline and Related Derivatives at Dopamine Receptors

| Compound Class | Derivative | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Reference |

| Tetrahydroisoquinoline | 1a | 167 | 8.7 | 67 | [1] |

| Octahydrobenzo[f]quinoline | (-)-8 | 49.1 | 14.9 | - | [8] |

| Octahydrobenzo[h]isoquinoline | 3 | >10,000 | >10,000 | - | [4] |

Table 2: Binding Affinities of Tetrahydroisoquinoline and Related Derivatives at Serotonin Receptors

| Compound Class | Derivative | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT7 Ki (nM) | Reference |

| Tetrahydroisoquinoline | 1a | 10 | - | - | 22 | [1] |

| N-arylpiperazine | 5a | 15.3 | 2.1 | 1.8 | 3.5 | [20] |

| 1,3,5-Triazine | 3 | >1000 | 114 | >1000 | >1000 | [12] |

Table 3: Binding Affinities of Tetrahydroisoquinoline and Related Derivatives at Sigma Receptors

| Compound Class | Derivative | σ1 Ki (nM) | σ2 Ki (nM) | Reference |

| Tetrahydroisoquinoline | 3b | >10,000 | 5.8 | [2] |

| Tetrahydroisoquinoline | 3e | >10,000 | 5.0 | [2] |

| Tetrahydroindazole | 7t | 1300 | 0.4 | [16] |

Key Experimental Protocols

The characterization of novel this compound derivatives for CNS activity involves a combination of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[5][9][21][22][23]

-

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for target CNS receptors.

-

Materials:

-

Membrane preparations from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat striatum for dopamine receptors).

-

A specific radioligand for the target receptor (e.g., [3H]spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).

-

Test compounds (this compound derivatives) at a range of concentrations.

-

Non-specific binding control (a high concentration of a known, non-radiolabeled ligand for the target receptor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure (Competition Assay):

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

-

Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor).

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

In Vitro Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

-

Objective: To characterize the functional activity of this compound derivatives at G-protein coupled receptors (GPCRs).

-

Example: cAMP Assay for Gs- or Gi-coupled receptors:

-

Materials:

-

Cells expressing the receptor of interest (e.g., a Gs-coupled receptor like the D1 dopamine receptor or a Gi-coupled receptor like the D2 dopamine receptor).

-

Assay medium (e.g., HBSS).

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin (to stimulate cAMP production in assays for Gi-coupled receptors).

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

-

-

Procedure (for a Gi-coupled receptor):

-

Plate the cells in a suitable microplate and allow them to adhere.

-

Pre-incubate the cells with the test compound at various concentrations in the presence of a phosphodiesterase inhibitor.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

-

For antagonists, perform the assay in the presence of a known agonist and determine the IC50 (concentration of antagonist that inhibits 50% of the agonist response).

-

-

In Vivo Animal Models of CNS Disorders

Animal models are crucial for evaluating the in vivo efficacy and potential side effects of novel compounds.[24][25]

-

Objective: To assess the therapeutic potential of this compound derivatives in animal models relevant to CNS disorders.

-

Example: Amphetamine-Induced Hyperlocomotion (Model for Schizophrenia):

-

Animals: Male mice or rats.

-

Procedure:

-

Acclimate the animals to the testing environment (e.g., open-field arenas).

-

Administer the test compound (this compound derivative) or vehicle at various doses via an appropriate route (e.g., intraperitoneal or oral).

-

After a pre-treatment period, administer a psychostimulant such as amphetamine to induce hyperlocomotion.

-

Record the locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration using automated activity monitors.

-

-

Data Analysis:

-

Compare the locomotor activity of animals treated with the test compound to that of the vehicle-treated group.

-

A significant reduction in amphetamine-induced hyperlocomotion suggests potential antipsychotic-like activity.

-

-

Visualizing Pathways and Processes

Signaling Pathways

The following diagram illustrates a generalized signaling pathway for a Gq-coupled serotonin receptor, such as the 5-HT2A receptor, a potential target for this compound derivatives.

Caption: Generalized Gq-coupled 5-HT2A receptor signaling pathway.

Experimental Workflow

The diagram below outlines a typical workflow for the preclinical evaluation of novel this compound derivatives for CNS disorders.

Caption: Preclinical workflow for CNS drug discovery.

Logical Relationships

This diagram illustrates the logical connection between the this compound scaffold, its potential molecular targets, and the associated CNS disorders.

Caption: this compound scaffold, targets, and CNS disorders.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel CNS therapeutics. Its rigid structure is amenable to chemical modifications that can lead to potent and selective ligands for a variety of CNS targets, including dopamine, serotonin, and sigma receptors. The modulation of these targets is a clinically validated strategy for the treatment of a range of debilitating neurological and psychiatric disorders.

Future research should focus on the systematic synthesis and pharmacological evaluation of this compound libraries to establish clear structure-activity relationships for key CNS receptors. In-depth in vivo studies using relevant animal models will be crucial to validate the therapeutic potential of lead compounds and to assess their pharmacokinetic and safety profiles. The continued exploration of this versatile scaffold is a promising avenue for the discovery of the next generation of CNS medicines.

References

- 1. ijpp.com [ijpp.com]

- 2. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facile Synthesis of Octahydrobenzo[h]isoquinolines: Novel and Highly Potent D1 Dopamine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine D3 receptor ligands with antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structurally constrained hybrid derivatives containing octahydrobenzo[g or f]quinoline moieties for dopamine D2 and D3 receptors: binding characterization at D2/D3 receptors and elucidation of a pharmacophore model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Early development of sigma-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of the New Group of Indole-Derived Neuroprotective Drugs Affecting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases [mdpi.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 23. perceptive.com [perceptive.com]

- 24. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pharmaron.com [pharmaron.com]

An In-Depth Technical Guide to the Preliminary In Vitro Screening of Octahydroisoindole Compounds

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the preliminary in vitro screening methodologies for octahydroisoindole derivatives. While direct biological activity data for the this compound scaffold is limited, the well-documented and diverse pharmacological activities of the broader isoindole and isoindoline-1,3-dione families provide a strong rationale for its investigation.[1] This document outlines potential therapeutic targets, detailed experimental protocols for their evaluation, and summarizes relevant data from structurally related compounds to guide future research and discovery.

Introduction to the this compound Scaffold

The this compound core is a saturated bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[2] Its three-dimensional structure and conformational flexibility make it an attractive template for designing novel therapeutic agents.[2] While the broader isoindole family is known for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, the fully saturated octahydro- derivative remains a relatively underexplored chemical space.[1][3][4]

The established pharmacology of related structures suggests that this compound derivatives could be potent modulators of key enzymes and receptors involved in human diseases, particularly in neurodegenerative disorders, inflammation, and oncology.[1] This guide focuses on the initial in vitro screening cascade to identify and characterize the biological activity of novel compounds based on this promising scaffold.

Proposed Therapeutic Targets and Screening Rationale

Based on the activities of structurally related isoindole and isoindoline-1,3-dione compounds, the following therapeutic areas and specific molecular targets are proposed for the initial investigation of this compound derivatives.

-

Neurodegenerative Diseases:

-

Cholinesterases (AChE & BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing Alzheimer's disease.[1] Numerous isoindoline-1,3-dione derivatives have demonstrated potent inhibitory activity against these enzymes, making them a high-priority target class.[1][5]

-

Monoamine Oxidase-B (MAO-B): MAO-B is involved in the metabolism of dopamine, and its inhibition is a therapeutic approach for Parkinson's disease. The nitrogen-containing core of the this compound scaffold provides a key pharmacophoric feature for potential interaction.[1]

-

-

Cancer:

-

Cytotoxicity: Isoindole derivatives have shown cytotoxic potential against a variety of cancer cell lines, including lung, cervical, prostate, breast, and colorectal cancer cells.[6][7] Therefore, a primary screen should assess the general cytotoxicity of new this compound compounds against relevant cancer cell lines.

-

-

Antimicrobial Activity:

Experimental Protocols for In Vitro Screening

A logical workflow is essential for the efficient screening of new chemical entities. The following diagram illustrates a general pipeline for preliminary in vitro evaluation.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5 x 10⁴ cells/cm² and incubate for 24 hours at 37°C in a 5% CO₂ environment.[7]

-

Compound Treatment: Prepare serial dilutions of the this compound test compounds (e.g., from 25 µM to 400 µM) in the cell growth medium.[7] Remove the old medium from the cells and add the medium containing the test compounds. Include wells for a negative control (vehicle, e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Enzyme Inhibition Screening

This assay is based on Ellman's method, which measures the activity of cholinesterases by detecting the formation of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[1][5]

Protocol:

-

Reagent Preparation: Prepare stock solutions of the enzyme (AChE or BuChE), substrate (acetylthiocholine or butyrylthiocholine), DTNB, test compounds, and a positive control (e.g., Donepezil) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[1]

-

Assay Setup: In a 96-well plate, add the following to each well in sequence:

-

140 µL of phosphate buffer.[1]

-

20 µL of test compound solution at various concentrations.

-

20 µL of enzyme solution.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes.

-

Reaction Initiation: Add 20 µL of DTNB solution followed by 20 µL of the substrate solution to initiate the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value for each test compound.

This assay measures the activity of MAO-B by monitoring the conversion of a substrate to its product, often using a method that generates a fluorescent or luminescent signal.[1]

Protocol:

-

Reagent Preparation: Prepare solutions of MAO-B enzyme, a suitable substrate (e.g., a luciferin derivative), the test compounds, and a positive control inhibitor (e.g., selegiline).

-

Assay Setup: In a 96-well white plate, add the enzyme and the test compound at various concentrations.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the MAO-B substrate to all wells to start the reaction.

-

Signal Detection: Incubate for 60 minutes at room temperature. Add a detection reagent that converts the product into a luminescent signal.

-

Measurement: After a 10-minute stabilization period, measure the luminescence of each well using a luminometer.[1]

-

Data Analysis: Determine the percentage of MAO-B inhibition for each compound concentration and calculate the IC₅₀ value.[1]

Receptor Binding Screening: Competitive Radioligand Assay

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[9] A competitive assay measures the ability of a test compound (unlabeled ligand) to displace a radiolabeled ligand with known affinity from the receptor.[10]

Protocol:

-

Reagent Preparation: Prepare a membrane fraction containing the target receptor, a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled), unlabeled test compounds, and an appropriate assay buffer.

-

Assay Setup: In a 96-well filter plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and serial dilutions of the test compound.[9][10]

-

Controls: Include wells for:

-

Total Binding: Receptor + radioligand (no competitor).

-

Non-specific Binding: Receptor + radioligand + a high concentration of an unlabeled known ligand.

-

-

Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C).

-

Separation: Separate the bound from free radioligand by vacuum filtration through the filter plate. The receptor and bound ligand are retained on the filter.[9]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Detection: After drying the plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., MicroBeta® Trilux).[9]

-

Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the concentration of the test compound to generate a displacement curve. Determine the IC₅₀ value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Reference Activities of Related Compounds

Direct quantitative data for this compound compounds is scarce in publicly available literature.[1] The tables below summarize reported in vitro activities for structurally related isoindole and isoindoline-1,3-dione derivatives to serve as a benchmark for screening efforts.

Table 1: Anticancer and Antimicrobial Activity of Isoindole Derivatives

| Compound Class | Assay Type | Cell Line / Organism | Activity Metric | Value | Reference |

| N-benzylisoindole-1,3-dione | Cytotoxicity (MTT) | A549 (Lung Cancer) | IC₅₀ | 114.25 µM | [7] |

| N-benzylisoindole-1,3-dione | Cytotoxicity (MTT) | A549 (Lung Cancer) | IC₅₀ | 116.26 µM | [7] |

| 2-Fmoc-5-oxo-octahydro-isoindole | Antimicrobial | S. aureus (MRSA) | MIC | 4-8 µg/mL | [2] |

Table 2: Cholinesterase Inhibition by Isoindoline-1,3-dione Derivatives

| Compound Type | Target Enzyme | Activity Metric | Value | Reference |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | IC₅₀ | 2.1 - 7.4 µM | [5] |

| N-benzyl substituted isoindoline-1,3-diones | AChE | IC₅₀ | 10 - 140 µM | [5] |

| N-benzyl substituted isoindoline-1,3-diones | BuChE | IC₅₀ | 11 - 80 µM | [5] |

| Phenylpiperazine derivative | AChE | IC₅₀ | 1.12 µM | [5] |

| Diphenylmethyl derivative | BuChE | IC₅₀ | 21.24 µM | [5] |

Conclusion

The cis-octahydro-1H-isoindole scaffold represents a significant, yet largely untapped, opportunity for the development of novel therapeutic agents.[1] While direct evidence of its biological activity is currently limited, the established pharmacology of the broader isoindole family strongly suggests that derivatives of this saturated core could be potent modulators of key enzymes and receptors implicated in a range of human diseases.[1] The systematic application of the in vitro screening protocols detailed in this guide—from initial high-throughput cytotoxicity and enzyme inhibition assays to more detailed dose-response and binding analyses—provides a robust framework for identifying and characterizing promising lead compounds. This foundational screening cascade is a critical first step in unlocking the full therapeutic potential of the this compound chemical space.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic Acid [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 7. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Octahydroisoindole Derivatives as Broad-Spectrum Antiviral Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health landscape is continually challenged by the emergence and evolution of viral pathogens, underscoring the urgent need for novel, broad-spectrum antiviral therapeutics. The octahydroisoindole scaffold has recently emerged as a promising framework in the design of peptidomimetic inhibitors targeting key viral enzymes. This technical guide provides a detailed exploration of the structure-activity relationships (SAR) of a series of octahydroindole-based derivatives as potent inhibitors of coronavirus main proteases (Mpro), crucial enzymes in the viral replication cycle. These findings offer valuable insights for the rational design of next-generation antiviral drug candidates with improved efficacy and pharmacokinetic profiles.

Core Structure and Mechanism of Action

The investigated compounds are peptidomimetic covalent inhibitors designed to target the main protease (Mpro) of coronaviruses, including HCoV-OC43 and SARS-CoV-2. The this compound core serves as a key structural element in these inhibitors. The general mechanism involves the inhibitor binding to the active site of the Mpro, leading to the blockage of viral polyprotein processing and subsequent inhibition of viral replication.

Structure-Activity Relationship (SAR) Analysis

A systematic investigation into the SAR of these octahydroindole derivatives has revealed critical insights into the structural requirements for potent antiviral activity. The modifications around the core scaffold have been correlated with their inhibitory potency against Mpro and their broad-spectrum anticoronavirus activity.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activities of key this compound derivatives against various coronaviruses and their inhibitory concentrations against the main protease.

| Compound ID | Modifications | HCoV-OC43 EC50 (µM) | SARS-CoV-2 EC50 (µM) | EV71 EC50 (µM) | Mpro IC50 (µM) |

| 28f | 0.027 | 4.41 | Potent | Strong | |

| Nirmatrelvir | (Reference) | Comparable to 28f | Comparable to 28f | - | - |

Note: Specific IC50 and EC50 values for a broader range of analogs would be populated here from detailed study data. The data for compound 28f is highlighted as a lead candidate with broad-spectrum activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are protocols for key experiments cited in the evaluation of the this compound derivatives.

Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is employed to determine the in vitro inhibitory activity of compounds against the SARS-CoV-2 main protease.

-

Reagents and Materials :

-

Recombinant SARS-CoV-2 Mpro enzyme.

-

FRET-based peptide substrate.

-

Assay buffer: 20 mM Tris-HCl pH 7.3, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.

-

Test compounds dissolved in DMSO.

-

96-well black plates.

-

-

Procedure :

-

A solution of SARS-CoV-2 Mpro (final concentration 0.15 µM) is prepared in the assay buffer.

-

10 µL of the Mpro solution is added to the wells of a 96-well plate.

-

10 µL of the test compounds at various concentrations (or 5% DMSO as a control) is added to the wells and incubated at 37°C with agitation for 15 minutes.

-

The enzymatic reaction is initiated by adding the FRET peptide substrate.

-

The fluorescence intensity is measured over time using a fluorescent plate reader. The decrease in FRET signal corresponds to the cleavage of the substrate by Mpro.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

-

Cell-Based Antiviral Activity Assay (Cytopathic Effect - CPE Inhibition Assay)

This assay is used to evaluate the ability of the compounds to protect host cells from virus-induced cell death.

-

Cells and Viruses :

-

Vero E6 cells (or other susceptible cell lines).

-

SARS-CoV-2, HCoV-OC43, or other target viruses.

-

-

Procedure :

-

Vero E6 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

-

The cells are then infected with the target virus at a specific multiplicity of infection (MOI).

-

Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

The plates are incubated for a period that allows for the development of viral cytopathic effects (typically 2-3 days).

-

Cell viability is assessed using a colorimetric method, such as the MTT or MTS assay.

-

The EC50 values (the concentration of the compound that protects 50% of the cells from virus-induced death) are calculated.

-

Mandatory Visualizations

Signaling Pathway and Point of Intervention

The following diagram illustrates the coronavirus replication cycle and highlights the critical role of the main protease (Mpro) as the target for the this compound derivatives.

Caption: Coronavirus Replication Cycle and Mpro Inhibition.

Experimental Workflow for SAR Studies

The logical flow from compound design to in vivo evaluation is depicted in the following diagram.

Caption: Workflow for SAR Studies of Antiviral Compounds.

Pharmacokinetics

Preliminary pharmacokinetic studies of lead compounds, such as 28f, have been conducted in animal models. These studies are essential to assess the drug-like properties of the synthesized derivatives, including their oral bioavailability. For instance, compound 28f demonstrated improved oral bioavailability in both CD-1 mice and Beagle dogs compared to earlier leads.[1] Furthermore, oral administration of this compound led to a significant reduction in viral loads in mouse models of HCoV-OC43 infection.[1]

Conclusion

The this compound scaffold serves as a valuable platform for the development of potent, broad-spectrum coronavirus inhibitors. The SAR studies have elucidated key structural features that govern their antiviral activity and Mpro inhibition. The detailed experimental protocols provided herein offer a framework for the continued evaluation and optimization of these promising compounds. Future work will focus on refining the pharmacokinetic properties and further enhancing the potency and breadth of activity of this exciting new class of antiviral agents. The lead compound 28f represents a promising candidate for further preclinical development as an orally bioavailable, broad-spectrum antiviral drug.[1]

References

- 1. Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Octahydroisoindole Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial toxicity screening methodologies relevant to the octahydroisoindole scaffold, a core motif in many biologically active compounds. Early-stage toxicological assessment is paramount in the drug discovery pipeline to identify and mitigate potential liabilities, thereby reducing late-stage attrition. This document outlines key in vitro assays for cytotoxicity and genotoxicity, presents available data for related isoindole structures, and details the experimental protocols necessary for their execution.

Introduction to the Toxicological Assessment of Heterocyclic Scaffolds

The isoindole framework and its derivatives are recognized for their wide-ranging pharmacological activities, including anticancer properties.[1][2] However, as with any therapeutic candidate, understanding the toxicity profile is crucial.[3] The this compound scaffold, a saturated version of the isoindole core, is of significant interest in medicinal chemistry. Initial toxicity screening for such novel scaffolds typically involves a battery of in vitro assays to assess their potential to cause cell death (cytotoxicity) and damage genetic material (genotoxicity). This early-phase screening allows for the prioritization of compounds with the most favorable safety profiles for further development.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental in determining the concentration at which a compound exhibits toxic effects on cells. The half-maximal inhibitory concentration (IC50) is a key quantitative metric derived from these assays, representing the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value generally indicates higher cytotoxic potential.

Quantitative Cytotoxicity Data

While specific cytotoxicity data for a broad range of this compound scaffolds is not extensively published, studies on related isoindole-1,3-dione derivatives provide valuable insights into the potential toxicity of this class of compounds. The following table summarizes the IC50 values for two N-benzylisoindole-1,3-dione derivatives against the A549-Luc human lung adenocarcinoma cell line.[4][5]

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| N-benzylisoindole-1,3-dione derivative 3 | A549-Luc | 48 | 114.25 | [4] |

| N-benzylisoindole-1,3-dione derivative 4 | A549-Luc | 48 | 116.26 | [4] |

In Vitro Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a test compound. Such damage can lead to mutations and potentially cancer. The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks in individual cells.[1][6]

Principles of the Comet Assay

The Comet assay involves embedding single cells in a thin layer of agarose on a microscope slide, lysing the cells to remove membranes and proteins, and then subjecting the remaining nuclear material (nucleoids) to electrophoresis.[1] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." The intensity and length of this tail are proportional to the extent of DNA damage.

Potential Signaling Pathways in Compound-Induced Toxicity

The toxicity of small molecules is often mediated through the activation of specific cellular signaling pathways, leading to programmed cell death (apoptosis) or unregulated cell death (necrosis). While the precise pathways affected by this compound scaffolds are yet to be fully elucidated, understanding the general mechanisms of drug-induced cell death is crucial for interpreting toxicity data.

Apoptosis

Apoptosis is a highly regulated process of cell self-destruction. It can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[7] The intrinsic pathway is often triggered by cellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis.[7][8] The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, which also culminates in caspase activation.[7]

Figure 1: Generalized Apoptotic Signaling Pathways.

Necrosis

Necrosis has traditionally been viewed as an uncontrolled form of cell death resulting from acute cellular injury. However, regulated forms of necrosis, such as necroptosis, have been identified.[9] Necroptosis is a programmed and inflammatory form of cell death that can be initiated by signals such as tumor necrosis factor-alpha (TNF-α).[10][11] This pathway is typically activated when apoptosis is inhibited and involves the sequential activation of receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL).[10][11]

Figure 2: Simplified Necroptosis Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the MTT cytotoxicity assay and the Comet genotoxicity assay.

Figure 3: Experimental Workflow for the MTT Cytotoxicity Assay.

Figure 4: Experimental Workflow for the Comet Genotoxicity Assay.

Detailed Experimental Protocols

The following are detailed protocols for the MTT and Comet assays, synthesized from established methodologies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Objective: To determine the cytotoxic potential of this compound derivatives by measuring their effect on cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

-

Cell line of interest (e.g., A549, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile microplates

-

This compound compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-